

# Electrical Properties of Ta<sub>2</sub>O<sub>5</sub>-Al<sub>2</sub>O<sub>3</sub> Composite Films

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## Compound Focus: Pentakis(dimethylamino)tantalum(V)

CAS No.: 19824-59-0

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The following data is sourced from a 2019 study that investigated nanolayered Ta<sub>2</sub>O<sub>5</sub>-Al<sub>2</sub>O<sub>3</sub> composite films grown on silicon via Atomic Layer Deposition (ALD) using Pentakis(dimethylamino)tantalum (PDMATa) and Trimethylaluminum (TMA) as precursors [1] [2]. The table summarizes key electrical properties based on the composition ratio and deposition sequence.

Parameter	Pure Ta <sub>2</sub> O <sub>5</sub>	Ta <sub>2</sub> O <sub>5</sub> :Al <sub>2</sub> O <sub>3</sub> = 38:12	Ta <sub>2</sub> O <sub>5</sub> :Al <sub>2</sub> O <sub>3</sub> = 17:33	Pure Al <sub>2</sub> O <sub>3</sub>	Deposition Sequence: Si/(Al <sub>2</sub> O <sub>3</sub> /Ta <sub>2</sub> O <sub>5</sub> ) <sub>n</sub>
Leakage Current Density (A/cm <sup>2</sup> ) @ 2 MV/cm	0.329 [1]	~10 <sup>-5</sup> (estimated from graph) [1]	2.62 × 10 <sup>-8</sup> [1]	Difficult to inject [1]	Effectively reduced [1]
Dielectric Constant	~25 (estimated from graph) [1]	~18 (estimated from graph) [1]	~9 (estimated from graph) [1]	~8 (estimated from graph) [1]	Not specified
Hysteresis Effect	Moderate [1]	Significant with higher Al <sub>2</sub> O <sub>3</sub> [1]	Significant with higher Al <sub>2</sub> O <sub>3</sub> [1]	-	Effectively reduced [1]

Parameter	Pure Ta <sub>2</sub> O <sub>5</sub>	Ta <sub>2</sub> O <sub>5</sub> :Al <sub>2</sub> O <sub>3</sub> = 38:12	Ta <sub>2</sub> O <sub>5</sub> :Al <sub>2</sub> O <sub>3</sub> = 17:33	Pure Al <sub>2</sub> O <sub>3</sub>	Deposition Sequence: Si/(Al <sub>2</sub> O <sub>3</sub> /Ta <sub>2</sub> O <sub>5</sub> ) <sub>n</sub>
<b>Key Findings</b>	High leakage current [1]	Mixing Al <sub>2</sub> O <sub>3</sub> decreases leakage but also dielectric constant, enhances hysteresis [1]	Mixing Al <sub>2</sub> O <sub>3</sub> decreases leakage but also dielectric constant, enhances hysteresis [1]	Strong insulativity [1]	Better for reducing leakage & hysteresis vs. starting with Ta <sub>2</sub> O <sub>5</sub> [1]

## Detailed Experimental Methodology

The data presented above was generated through the following experimental protocol [1] [2]:

- **Film Deposition:** Nanolayered composite films were grown on n-type silicon wafers in an ALD reactor at **230°C**. PDMATA was heated to **80°C**, and TMA was held at room temperature. **Ozone (O<sub>3</sub>)** was used as the oxidant, with high-purity nitrogen as the carrier and purging gas.
- **Post-Deposition Annealing:** All samples underwent **post-annealing at 700°C for 2 hours** under a nitrogen ambient to eliminate defects and improve film quality. The films remained amorphous after this process.
- **Device Fabrication:** Aluminum electrodes were deposited on both sides of the samples via physical vapor deposition. The devices were then annealed at **250°C for 0.5 hours** to ensure reliable ohmic contacts, forming Metal-Insulator-Semiconductor (MIS) capacitors.
- **Electrical Characterization:**
  - **Current-Voltage (I-V) Measurements:** Performed using a **Keithley 2410** source measurement unit to analyze leakage current density.
  - **Capacitance-Voltage (C-V) Measurements:** Carried out with a **TH2828S LCR meter at 100 kHz** to determine dielectric constants and observe hysteresis and flat-band voltage shifts.

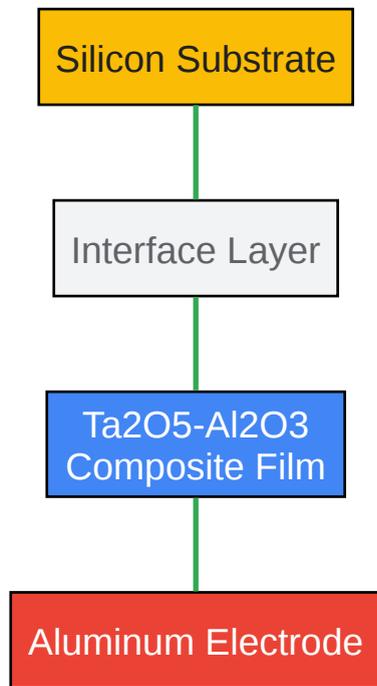
## Visualizing the Composite Film Structure and Workflow

The structure of the composite films and the experimental workflow can be visualized using the following diagrams, created with the DOT language.

## Diagram 1: Nanolayered Film Structure on Silicon

This diagram illustrates the conceptual layered structure of the Ta<sub>2</sub>O<sub>5</sub>-Al<sub>2</sub>O<sub>3</sub> composite film on a silicon substrate, as described in the study [1].

Nanolayered Ta<sub>2</sub>O<sub>5</sub>-Al<sub>2</sub>O<sub>3</sub> Film Structure

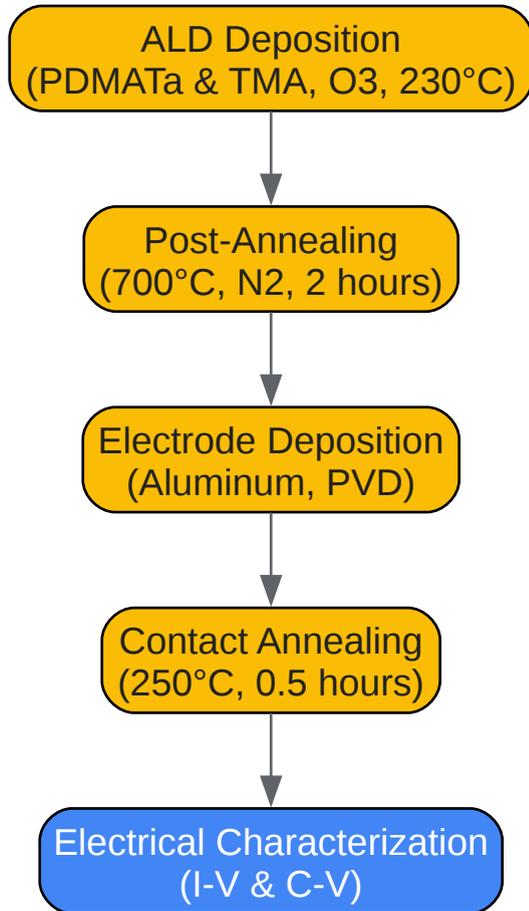


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## Diagram 2: Experimental Workflow for Electrical Characterization

This diagram outlines the key steps in the synthesis and testing process of the MIS devices, as detailed in the experimental methods [1] [2].

## Experimental Workflow for MIS Device Analysis



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## Key Insights from the Study

The available data allows for the following conclusions regarding the performance of PDMATa-derived Ta<sub>2</sub>O<sub>5</sub> when composited with Al<sub>2</sub>O<sub>3</sub> [1] [2]:

- **Composition Trade-off:** Incorporating Al<sub>2</sub>O<sub>3</sub> into Ta<sub>2</sub>O<sub>5</sub> is an effective strategy to **reduce leakage current**, a major drawback of pure Ta<sub>2</sub>O<sub>5</sub>. However, this improvement comes at the cost of a **lower dielectric constant** and an **enhanced hysteresis effect**, which may be undesirable for device applications.
- **Interface Impact:** The study found that the internal interfaces in the composite film were **not conducive to preventing leakage current**.
- **Deposition Sequence:** The sequence in which the layers are deposited has a significant impact. Starting with an **Al<sub>2</sub>O<sub>3</sub> layer directly on the silicon substrate (Si/(Al<sub>2</sub>O<sub>3</sub>/Ta<sub>2</sub>O<sub>5</sub>)<sub>n</sub>)** was more

effective in reducing both leakage current and hysteresis compared to starting with a Ta<sub>2</sub>O<sub>5</sub> layer.

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## References

1. Effect of Composition, Interface, and Deposition Sequence on... [[link.springer.com](https://link.springer.com)]
2. Effect of Composition, Interface, and Deposition Sequence ... [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]

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